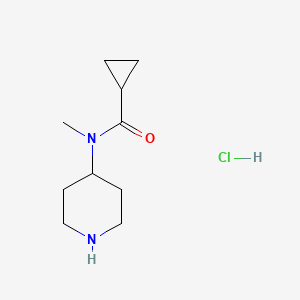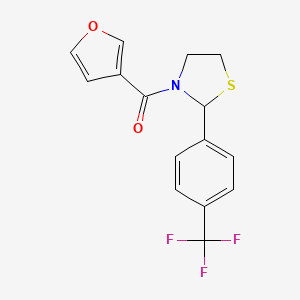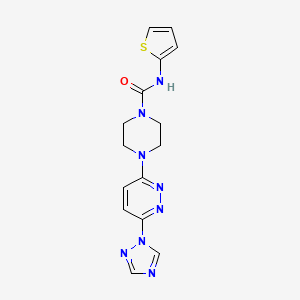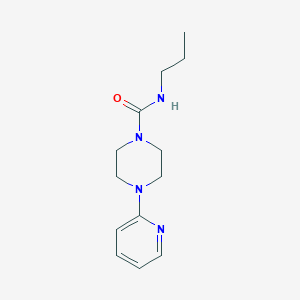![molecular formula C9H11N3 B2903357 2-Isopropylpyrazolo[1,5-a]pyrimidine CAS No. 2138410-95-2](/img/structure/B2903357.png)
2-Isopropylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidine, a series of isomeric heterocyclic chemical compounds . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at various positions via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H11N3/c1-7(2)8-6-9-10-4-3-5-12(9)11-8/h3-7H,1-2H3 .
Mechanism of Action
Target of Action
The primary target of 2-Isopropylpyrazolo[1,5-a]pyrimidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through noncompetitive mechanisms, where the compound binds to an allosteric site on the enzyme . This binding alters the enzyme’s conformation, reducing its ability to catalyze its substrate .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the G1 phase and the G1/S transition . This results in the arrest of cell proliferation, thereby exerting an anti-cancer effect . The compound’s influence on the purine and pyrimidine biosynthesis pathways, which are essential for DNA replication and cell division, may also contribute to its anti-proliferative activity .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and therapeutic efficacy .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, including the induction of apoptosis within cancer cells . This results in the inhibition of tumor cell growth, demonstrating the compound’s potential as an anti-cancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . This suggests that the compound’s efficacy and stability could be modulated by its chemical environment .
Safety and Hazards
The safety data sheet for Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrazolo[1,5-a]pyrimidines continue to be of great interest in drug discovery programs, especially those in cancer drug discovery . The structural versatility of pyrazolo[1,5-a]pyrimidines permits structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .
Biochemical Analysis
Biochemical Properties
PPs interact with various biomolecules within cells. Notably, their absorption and emission behaviors are influenced by electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs enhance both absorption and emission intensities. PPs with simple aryl groups, such as 4a (4-Py), 4b (2,4-Cl₂Ph), 4d (Ph), and 4e (4-MeOPh), exhibit good solid-state emission intensities. Their properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
Molecular Mechanism
At the molecular level, PPs likely exert their effects through binding interactions with biomolecules. Their electronic structure, analyzed using DFT and TD-DFT calculations, reveals that EDGs favor large absorption/emission intensities due to intramolecular charge transfer (ICT) to/from the fused ring. Electron-withdrawing groups (EWGs) result in lower intensities .
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-6-9-10-4-3-5-12(9)11-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPOMYFZRSLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)

![1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2903283.png)
![[4-(Benzyloxy)phenyl]methanethiol](/img/structure/B2903284.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903289.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)
![4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2903293.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2903297.png)
